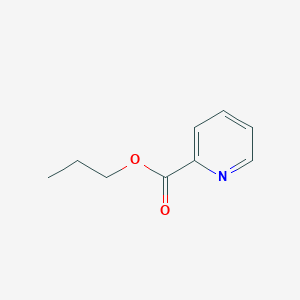

Propyl picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFCDUKAUBQIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477342 | |

| Record name | Propyl picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98996-05-5 | |

| Record name | Propyl picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propyl picolinate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Propyl Picolinate for Researchers and Drug Development Professionals

Abstract

This compound, an ester of picolinic acid and propanol, is a molecule of significant interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the robust and widely applicable Fischer-Speier esterification method. As a senior application scientist, this document is structured to offer not just a protocol, but a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and a framework for troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthesis pathway.

Introduction: The Significance of this compound

Picolinic acid and its derivatives are a class of compounds with diverse biological activities and applications in coordination chemistry.[1] this compound, as an ester, possesses unique physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ester functional group can serve as a protecting group for the carboxylic acid, or it can be a key structural motif for biological activity. A reliable and scalable synthesis of this compound is therefore a critical first step in many research and development endeavors.

The Primary Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (picolinic acid) with an alcohol (n-propanol) to yield the corresponding ester (this compound) and water.[2]

The Underlying Mechanism: A Step-by-Step Rationale

The Fischer-Speier esterification is a reversible reaction, and understanding its mechanism is crucial for optimizing reaction conditions to favor product formation.[3][4] The reaction proceeds through a series of protonation and nucleophilic attack steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of picolinic acid by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step is critical as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of n-propanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Figure 1: Mechanism of Fischer-Speier Esterification.

Driving the Equilibrium: The Le Chatelier's Principle in Practice

Given the reversible nature of the Fischer-Speier esterification, the equilibrium must be shifted towards the product side to achieve a high yield.[5] This is typically accomplished in one of two ways:

-

Use of Excess Reactant: By using a large excess of one of the reactants, typically the less expensive one (in this case, n-propanol), the equilibrium is driven towards the formation of the ester.[6]

-

Removal of Water: The removal of water as it is formed is another effective strategy. This can be achieved by using a Dean-Stark apparatus, where the water is azeotropically removed with a suitable solvent like toluene.[2]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where the successful synthesis of this compound can be confirmed through in-process monitoring and final product characterization.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Picolinic Acid | Carboxylic acid starting material |

| n-Propanol | Alcohol starting material and solvent |

| Sulfuric Acid (conc.) | Acid catalyst |

| Sodium Bicarbonate (sat. aq.) | To neutralize the acid catalyst during work-up |

| Anhydrous Magnesium Sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile reagents |

| Heating mantle | For controlled heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | To remove solvent |

| Distillation apparatus | For final purification |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add picolinic acid (0.1 mol).

-

Addition of Reagents: Add an excess of n-propanol (0.5 mol) to the flask.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious as this will produce CO₂ gas.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[7]

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Figure 2: Experimental Workflow for this compound Synthesis.

Product Characterization: Confirming Success

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the pyridine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the propyl group, and the carbons of the pyridine ring.[8] |

| IR Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.[9] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₉H₁₁NO₂), which is 165.19 g/mol .[10] |

Alternative Synthesis Pathways

While Fischer-Speier esterification is the most common method, other pathways for the synthesis of picolinates exist, which may be suitable for specific applications or substrates. These can include multi-component reactions using novel catalysts.[11][12][13]

Conclusion

This guide has provided a comprehensive overview of the synthesis of this compound via Fischer-Speier esterification. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently and efficiently synthesize this valuable compound. The provided protocol serves as a robust starting point, which can be further optimized to meet specific yield and purity requirements. The emphasis on self-validating procedures through rigorous characterization ensures the integrity of the final product for downstream applications in research and drug development.

References

- National Institutes of Health. (2023, July 25). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- Patsnap. (n.d.).

- Organic Syntheses. (n.d.). Picolinic acid hydrochloride.

- MDPI. (n.d.).

- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Google Patents. (n.d.).

- ResearchGate. (2005, October).

- University of Missouri-St. Louis. (2012, April 25). Synthesis of Some Aminopicolinic Acids.

- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.

- Google Patents. (n.d.).

- ResearchGate. (2005, August 5). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction.

- Wikipedia. (n.d.).

- Doc Brown's Chemistry. (n.d.).

- Wikipedia. (n.d.).

- PubMed Central. (2021, December 2).

- Longdom Publishing. (n.d.).

- MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

- NIST. (n.d.). Propanoic acid, propyl ester.

- ResearchGate. (n.d.).

- AZoM. (2015, February 11).

- Abcam. (n.d.).

- OperaChem. (2024, January 5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 8. azom.com [azom.com]

- 9. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Propanoic acid, propyl ester [webbook.nist.gov]

- 11. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Propyl Picolinate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation of propyl picolinate, a molecule of interest in various chemical and pharmaceutical contexts. By dissecting the fundamental principles of electron ionization (EI) mass spectrometry and drawing upon established fragmentation patterns of analogous structures, this document serves as a predictive framework for interpreting the mass spectrum of this compound.

Introduction to this compound and the Rationale for Mass Spectrometric Analysis

This compound, the n-propyl ester of picolinic acid, possesses a chemical architecture that combines a pyridine ring with an ester functionality. This unique combination makes its structural elucidation by mass spectrometry an insightful case study. Understanding its fragmentation pathways is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in its synthesis and application. Electron ionization (EI) mass spectrometry, a robust and widely used technique, provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

The Predicted Electron Ionization (EI) Mass Spectrum of this compound

Upon entering the ion source of a mass spectrometer, this compound molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). The molecular weight of this compound (C9H11NO2) is 165.19 g/mol , so the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 165. The inherent instability of this molecular ion will cause it to undergo a series of fragmentation events, giving rise to a characteristic pattern of fragment ions.

Key Fragmentation Pathways

The fragmentation of this compound is predicted to be governed by the lability of the ester group and the stability of the pyridine ring. The primary fragmentation routes are expected to be:

-

Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group of the ester is a common and dominant fragmentation pathway for esters.[1]

-

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds containing a γ-hydrogen is a possibility.

-

Cleavage of the Propyl Chain: Fragmentation within the propyl group will lead to a series of carbocation fragments.

-

Fragmentation of the Pyridine Ring: The stable aromatic ring will also undergo characteristic fragmentations, primarily through the loss of small neutral molecules.[2]

The interplay of these pathways will define the resultant mass spectrum.

Detailed Mechanistic Elucidation of this compound Fragmentation

The following sections detail the predicted fragmentation pathways of this compound under electron ionization.

The Molecular Ion and Initial Fragmentation

The process begins with the ionization of the this compound molecule:

C9H11NO2 + e- → [C9H11NO2]•+ + 2e- (m/z = 165)

The molecular ion, while expected to be observed, may be of low abundance due to its propensity to fragment.

Fragmentation of the Ester Moiety

The ester group is the most likely site of initial fragmentation.

Alpha-cleavage resulting in the loss of the propoxy radical (•OCH2CH2CH3) is a highly probable event, leading to the formation of the picolinoyl cation. This ion is expected to be a prominent peak in the spectrum.

[C9H11NO2]•+ → [C6H4NCO]+ + •OCH2CH2CH3 (m/z = 106)

The presence of a γ-hydrogen on the propyl chain allows for a McLafferty rearrangement, resulting in the loss of a neutral propene molecule and the formation of a radical cation of picolinic acid.

[C9H11NO2]•+ → [C6H5NO2]•+ + C3H6 (m/z = 123)

Fragmentation can also occur at the C-O bond of the ester, with charge retention on the propyl fragment, forming a propyl cation.

[C9H11NO2]•+ → [C3H7]+ + C6H4NO2• (m/z = 43)

Further fragmentation of the propyl cation will lead to the loss of ethene, forming an ethyl cation.

[C3H7]+ → [C2H5]+ + CH2 (m/z = 29)

Fragmentation of the Pyridine Ring

The picolinoyl cation (m/z 106) and the picolinic acid radical cation (m/z 123) will undergo further fragmentation characteristic of the pyridine ring.

The picolinoyl cation is expected to lose a molecule of carbon monoxide (CO), a common fragmentation for acylium ions, to form a pyridyl cation.

[C6H4NCO]+ → [C5H4N]+ + CO (m/z = 78)

The pyridyl cation can then undergo the characteristic fragmentation of the pyridine ring by losing a molecule of hydrogen cyanide (HCN) to form the C4H3+ ion.[2]

[C5H4N]+ → [C4H3]+ + HCN (m/z = 51)

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 165 | [C9H11NO2]•+ | Molecular Ion |

| 123 | [C6H5NO2]•+ | Loss of C3H6 (McLafferty Rearrangement) |

| 106 | [C6H4NCO]+ | Loss of •OCH2CH2CH3 |

| 78 | [C5H4N]+ | Loss of CO from m/z 106 |

| 51 | [C4H3]+ | Loss of HCN from m/z 78 |

| 43 | [C3H7]+ | Cleavage of the ester C-O bond |

| 29 | [C2H5]+ | Loss of CH2 from m/z 43 |

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.

Caption: Proposed EI fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized, step-by-step methodology for acquiring the electron ionization mass spectrum of this compound.

Sample Preparation

-

Purity Check: Ensure the this compound sample is of high purity using techniques such as NMR or HPLC.

-

Solution Preparation: Dissolve a small amount of this compound (approximately 1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of 100 µg/mL.

Instrumentation and Parameters

The following parameters are recommended for a standard gas chromatograph-mass spectrometer (GC-MS) system.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Mode | Split (e.g., 50:1) | To prevent column overloading. |

| Injection Volume | 1 µL | Standard volume for good sensitivity. |

| Inlet Temperature | 250 °C | To ensure complete volatilization. |

| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose program to ensure good separation. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | To generate a reproducible fragmentation pattern. |

| Electron Energy | 70 eV | The standard energy for creating library-searchable spectra. |

| Ion Source Temperature | 230 °C | To maintain the sample in the gas phase and prevent condensation. |

| Quadrupole Temperature | 150 °C | To ensure stable ion transmission. |

| Mass Range | m/z 35-500 | To cover the expected molecular ion and fragment ions. |

| Scan Rate | 2 scans/second | To acquire sufficient data points across the chromatographic peak. |

Data Acquisition and Analysis

-

Blank Run: Inject a solvent blank to identify any background contaminants.

-

Sample Injection: Inject the prepared this compound solution.

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract the background spectrum from the sample spectrum.

-

Compare the acquired spectrum with the predicted fragmentation pattern and, if available, with a library spectrum.

-

Conclusion

This in-depth technical guide provides a robust predictive framework for understanding the mass spectrometry fragmentation of this compound. By leveraging established principles of electron ionization and analyzing the fragmentation of analogous structures, we have proposed the key fragmentation pathways and the expected major ions. The provided experimental protocol offers a practical starting point for researchers to acquire a high-quality mass spectrum of this compound. This foundational knowledge is indispensable for the accurate identification and characterization of this compound in various scientific and industrial applications.

References

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. (n.d.). n-Propyl acetate. In NIST Chemistry WebBook. [Link]

-

Miao, Z., et al. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1423-1434. [Link]

-

Harvey, D. J. (1995). Mechanisms for ion formation during the electron impact-mass spectrometry of picolinyl ester and 4,4-dimethyloxazoline derivatives of fatty acids. Journal of the American Society for Mass Spectrometry, 6(5), 415-425. [Link]

-

de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9133-9145. [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

Sources

Propyl Picolinate as a Ligand: A Technical Guide to Synthesis, Coordination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picolinic acid and its derivatives represent a cornerstone class of chelating agents in coordination chemistry, prized for their robust and versatile binding properties with a wide range of metal ions.[1] This guide focuses specifically on propyl picolinate, a key derivative where the carboxylic acid is esterified with a propyl group. This modification introduces subtle yet significant changes in steric profile and solubility, making it a tunable component for advanced applications. This document provides a comprehensive overview of this compound, from its fundamental synthesis and characterization to its coordination behavior and potential in catalysis and materials science. Detailed, field-proven protocols are provided to enable researchers to synthesize, validate, and apply this ligand in their work.

The Picolinate Ligand Family: A Strategic Overview

Picolinic acid (pyridine-2-carboxylic acid) is an N,O-bidentate ligand, meaning it binds to a metal center through two donor atoms: the nitrogen of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[2] This structural motif is the foundation of its utility.

The Role of the Ester Group: The primary role of the ester functional group in ligands like this compound is to modulate the ligand's physical and chemical properties without fundamentally altering its primary coordination mode. The choice of the alkyl chain (in this case, propyl) is a deliberate experimental decision driven by several factors:

-

Solubility: The propyl group enhances lipophilicity compared to the parent picolinic acid or its methyl/ethyl ester counterparts. This is critical for applications in non-polar organic solvents, which are common in homogeneous catalysis.

-

Steric Influence: While not a bulky group, the propyl chain imparts greater steric hindrance than a methyl group. This can influence the coordination geometry of the resulting metal complex, affect the accessibility of the metal's active site in a catalyst, and control crystal packing in solid-state materials.[3][4][5]

-

Electronic Effects: The electronic properties of the ligand are largely dictated by the pyridine ring, but the alkyl ester group can have minor inductive effects that subtly tune the electron density at the metal center.[6]

Synthesis and Characterization of this compound

The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of picolinic acid with n-propanol.[7]

Experimental Protocol: Fischer Esterification of Picolinic Acid

This protocol is designed to be self-validating, with checkpoints for confirming reaction completion and product purity.

Objective: To synthesize this compound from picolinic acid and n-propanol.

Materials:

-

Picolinic acid (1.0 eq)

-

n-Propanol (5.0-10.0 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

-

Standard reflux apparatus with a condenser

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: To a round-bottom flask, add picolinic acid and an excess of n-propanol. The excess alcohol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[8]

-

Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the picolinic acid, making the carbonyl carbon a more potent electrophile for nucleophilic attack by the alcohol.[9][10]

-

Reflux: Heat the mixture to reflux (approx. 97-100°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the picolinic acid spot.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted picolinic acid. Caution: CO₂ evolution will cause frothing.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound, typically as a clear or pale yellow oil.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Characterization Data

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~ 8.7 (d, 1H, H6-py), 8.1 (d, 1H, H3-py), 7.8 (t, 1H, H4-py), 7.4 (t, 1H, H5-py), 4.3 (t, 2H, -OCH₂-) , 1.8 (sext, 2H, -CH₂-) , 1.0 (t, 3H, -CH₃) | Distinct signals for the four pyridine protons and a characteristic triplet-sextet-triplet pattern for the n-propyl chain.[11][12] |

| ¹³C NMR | δ ~ 165 (C=O), 150 (C2-py), 148 (C6-py), 137 (C4-py), 127 (C5-py), 125 (C3-py), 67 (-OCH₂-) , 22 (-CH₂-) , 10 (-CH₃) | The carbonyl carbon appears downfield. Three distinct signals confirm the propyl group.[13] |

| FT-IR (cm⁻¹) | ~3070 (Aromatic C-H str), ~2970 (Aliphatic C-H str), ~1740 (C=O str) , ~1590 (C=N/C=C str), ~1250 & 1100 (C-O str) | A strong carbonyl stretch around 1740 cm⁻¹ is the most definitive peak for the ester functional group.[14][15] |

Coordination Chemistry of this compound

This compound readily forms stable complexes with a variety of transition metals, typically acting as a bidentate, neutral ligand. The stoichiometry is often 1:2 (Metal:Ligand), leading to complexes like [M(this compound)₂X₂], where X is an anion (e.g., Cl⁻, OTf⁻).[16]

Caption: Bidentate (N,O) coordination of this compound.

Experimental Protocol: Synthesis of a Bis(this compound) Copper(II) Complex

Objective: To synthesize a representative [Cu(this compound)₂Cl₂] complex.

Materials:

-

This compound (2.0 eq)

-

Copper(II) Chloride (CuCl₂, anhydrous, 1.0 eq)

-

Ethanol or Acetonitrile

-

Magnetic stirrer and hotplate

Methodology:

-

Ligand Solution: Dissolve the this compound in a minimal amount of warm ethanol in a small flask.

-

Metal Salt Solution: In a separate flask, dissolve the anhydrous CuCl₂ in ethanol. The solution should be green or blue.

-

Complexation: While stirring the metal salt solution, add the ligand solution dropwise at room temperature.

-

Precipitation/Crystallization: A color change and/or the formation of a precipitate should occur. Stir the mixture for 1-2 hours. The product can often be isolated by slow evaporation of the solvent or by cooling the solution to induce crystallization.

-

Isolation: Collect the resulting solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Validation of Coordination

The formation of the complex is validated by comparing its spectroscopic data to that of the free ligand.

-

FT-IR Spectroscopy: The most significant change is the shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1740 cm⁻¹ to ~1680-1700 cm⁻¹). This shift is definitive evidence of the carbonyl oxygen's coordination to the metal center, which weakens the C=O double bond.

-

UV-Visible Spectroscopy: The formation of the complex will result in new absorption bands in the visible region, corresponding to d-d transitions of the copper(II) center, giving the complex its characteristic color.

-

Single-Crystal X-Ray Diffraction: For unambiguous structural proof, growing single crystals suitable for X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the overall coordination geometry (e.g., distorted octahedral).[1][17]

Applications in Catalysis and Materials Science

The true value of this compound lies in its ability to form well-defined metal complexes that can serve as catalysts or functional materials.[18]

Homogeneous Catalysis

Metal complexes are workhorses of industrial catalysis.[19][20] this compound complexes are promising candidates for various catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. The ligand serves to stabilize the metal center, modulate its reactivity, and enhance its solubility in organic media.

Caption: Role of a metal-picolinate complex in a catalytic cycle.

Workflow: Screening for Catalytic Activity

-

Setup: In a Schlenk tube under an inert atmosphere (N₂ or Ar), combine the aryl halide (substrate 1), the coupling partner (e.g., a boronic acid), a base (e.g., K₂CO₃), and the synthesized metal-propyl picolinate complex (0.1-5 mol%).

-

Reaction: Add degassed solvent (e.g., toluene or dioxane) and heat the reaction to the desired temperature (e.g., 80-110 °C).

-

Monitoring: Track the reaction's progress using Gas Chromatography (GC) or LC-MS.

-

Analysis: The causality behind the experimental choice of this compound here is its potential to offer a balance of steric protection and electronic properties that could lead to high turnover numbers and selectivity, which can be compared against other picolinate esters.

Materials Science

The structure-directing properties of this compound make it a valuable building block for Metal-Organic Frameworks (MOFs) and other coordination polymers.[16][18] The size and conformation of the propyl group can influence the pore size and topology of MOFs, which are critical for applications in gas storage and separation.[18] Furthermore, complexes with lanthanide metals may exhibit unique luminescent properties, making them suitable for use in sensors or optical devices.[18]

Conclusion and Future Outlook

This compound is more than just a simple derivative of picolinic acid; it is a strategically modified ligand that offers researchers enhanced control over solubility and steric environment. This guide has provided the foundational knowledge and actionable protocols for its synthesis, characterization, and deployment in creating novel metal complexes. The true potential of this ligand will be realized through its application in developing next-generation catalysts with improved performance in organic solvents and in designing functional materials with precisely tuned solid-state structures. Future research should focus on exploring its coordination with a broader array of metals and testing the resulting complexes in challenging catalytic transformations and advanced material applications.

References

-

Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. ISMAR. Retrieved from [Link]

-

García-Orozco, I., et al. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC, NIH. Retrieved from [Link]

-

Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

-

Orjiekwe, C. L., et al. (2005). Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. ResearchGate. Retrieved from [Link]

-

Fodor, T., et al. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Retrieved from [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Retrieved from [Link]

-

Trujillo-Correa, A. I., et al. (2019). 1 H-NMR-and 13 C-NMR-derived structures and spectra of the compounds isolated from the Pg-YP-I-22C fraction. ResearchGate. Retrieved from [Link]

-

Lombardi, M., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Retrieved from [Link]

-

My Organic Chemistry. (2012). Fischer Esterification. YouTube. Retrieved from [Link]

-

Goral, M., et al. (2023). Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propyl methanoate. Retrieved from [Link]

-

Semproni, S. P., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. Retrieved from [Link]

-

Request PDF. (2010). The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine. ResearchGate. Retrieved from [Link]

-

Bovey, F. A., & Mirau, P. A. (n.d.). NMR of Polymers. ScienceDirect. Retrieved from [Link]

-

Dalal Institute. (n.d.). Metal-Π Complexes. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-propyl-. NIST WebBook. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

Nakazawa, H. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. Retrieved from [Link]

-

Adedibu, J. A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Retrieved from [Link]

-

Piskun, P., & Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. PMC, PubMed Central. Retrieved from [Link]

-

Al-Masruri, M. S., et al. (2020). Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Sultan Qaboos University House of Expertise. Retrieved from [Link]

-

Request PDF. (n.d.). Infrared laser spectroscopy of the n-propyl and i-propyl radicals. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Kyriakoula, A., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

-

Singh, V. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. eBooks. Retrieved from [Link]

-

Aithor. (2024). The Role and Applications of Metal Complexes in Industrial Catalysis. Retrieved from [Link]

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. athabascau.ca [athabascau.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine [mdpi.com]

- 20. aithor.com [aithor.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Propyl Picolinate

Introduction

Propyl picolinate, the propyl ester of picolinic acid, is a molecule of significant interest in various fields, including pharmaceuticals and materials science. Understanding its chemical stability and the mechanisms by which it degrades is paramount for ensuring its efficacy, safety, and shelf-life in any application. This technical guide provides a comprehensive overview of the stability profile of this compound, delves into its primary degradation pathways, and outlines robust analytical methodologies for its assessment. The insights presented herein are curated for researchers, scientists, and drug development professionals to facilitate the design of stable formulations and predictive stability studies.

Chemical Structure and Physicochemical Properties

This compound possesses a pyridine ring with a carboxylic acid esterified with propanol at the 2-position. This structure confers specific chemical properties that dictate its stability. The pyridine nitrogen introduces a degree of basicity and can participate in coordination with metal ions, while the ester linkage is susceptible to hydrolysis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value/Information | Source |

| Molecular Formula | C9H11NO2 | N/A |

| Molecular Weight | 165.19 g/mol | N/A |

| Boiling Point | ~122-126 °C at 10 mmHg (for ethyl 2-picolinate) | |

| Melting Point (of Picolinic Acid) | 139-142 °C | [1] |

| Storage | Store below +30°C for picolinic acid | [1] |

| Stability | Stable under recommended storage conditions (for related compounds like propyl gallate) | [2] |

Note: Specific experimental data for this compound is not widely available in the public domain; therefore, data for closely related structures are provided for context.

Core Degradation Pathways of this compound

The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by hydrolysis, and potentially influenced by factors such as pH, temperature, light, and the presence of catalysts.

Hydrolytic Degradation

Hydrolysis, the cleavage of the ester bond by water, is the most probable and significant degradation pathway for this compound.[3] This reaction can be catalyzed by both acids and bases.[3]

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible, and an excess of water is required to drive the equilibrium towards the formation of picolinic acid and propanol.[3][4]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the propoxy group, yielding picolinic acid, which is then deprotonated by the base to form the picolinate salt and propanol. This process is effectively irreversible.[3][5]

The presence of metal oxides can also catalyze the hydrolysis of picolinate esters at the oxide/water interface.[6][7] This is a critical consideration for formulations containing mineral-based excipients.

Caption: Hydrolytic degradation pathways of this compound.

Oxidative Degradation

Oxidation represents another potential degradation route, although likely less prominent than hydrolysis under typical pharmaceutical storage conditions.[8] The pyridine ring, while relatively stable, can be susceptible to oxidation under harsh conditions, potentially leading to N-oxide formation or ring-opening products. The presence of transition metal ions can catalyze oxidative processes.[9]

Factors that can promote oxidation include:

-

Exposure to light (photodegradation)

-

Presence of oxygen

-

Elevated temperatures

-

Presence of metal impurities[8]

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. While specific data for this compound is unavailable, studies on related polymeric materials show that thermal degradation can involve the rupture of C-C or C-H bonds.[9] For this compound, this could lead to decarboxylation or cleavage of the propyl chain. The presence of air (thermo-oxidative decomposition) can lower the decomposition temperature compared to an inert atmosphere.[10]

Factors Influencing Stability

A thorough understanding of the factors that influence the stability of this compound is crucial for developing robust formulations and defining appropriate storage conditions.

Table 2: Key Factors Affecting this compound Stability

| Factor | Influence on Degradation | Rationale |

| pH | High and low pH accelerate hydrolysis. | Acid and base catalysis of the ester linkage.[3][5] |

| Temperature | Increased temperature accelerates all degradation pathways. | Provides the activation energy for chemical reactions.[10] |

| Light | UV or visible light may induce photodegradation. | Provides energy for photolytic cleavage of bonds. |

| Oxygen | Promotes oxidative degradation. | Molecular oxygen can participate in radical-mediated degradation.[9] |

| Metal Ions | Can catalyze both hydrolysis and oxidation. | Formation of reactive metal complexes or participation in Fenton-like reactions.[11] |

| Excipients | Can either stabilize or destabilize the molecule. | Interactions with functional groups, catalytic effects of impurities. |

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to monitor the stability of this compound and characterize its degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[12] It involves subjecting the drug substance to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol 1: A Representative Forced Degradation Workflow

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

-

Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Caption: Workflow for forced degradation studies of this compound.

Stability-Indicating Analytical Methods

A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for an accurate quantification of drug purity and degradation.

High-Performance Liquid Chromatography (HPLC):

HPLC is the cornerstone for stability testing. A reversed-phase HPLC method is generally suitable for a molecule like this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products.[13]

Gas Chromatography (GC):

GC can be a useful technique for quantifying volatile degradation products, such as propanol, that may result from hydrolysis.

Conclusion

The stability of this compound is primarily governed by its susceptibility to hydrolysis, a reaction that can be catalyzed by acidic, basic, and certain metal oxide-containing environments. Oxidative and thermal degradation pathways also represent potential liabilities under specific stress conditions. A comprehensive understanding of these degradation mechanisms, coupled with the implementation of robust, stability-indicating analytical methods, is essential for the successful development of products containing this compound. The experimental workflows and analytical strategies detailed in this guide provide a solid framework for researchers and drug development professionals to ensure the quality, safety, and efficacy of their formulations.

References

-

Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 85-92. [Link]

-

Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]

-

MDPI. (n.d.). Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. [Link]

-

ResearchGate. (n.d.). Kinetic analysis of thermal decomposition of poly(propylene carbonate). [Link]

-

Kranz, W., et al. (2020). Oxidation of polysorbates – An underestimated degradation pathway?. European Journal of Pharmaceutics and Biopharmaceutics, 156, 93-101. [Link]

-

Van den Abeele, J., et al. (2023). Polysorbate Analysis in Biopharmaceutical Applications—A Snapshot of the Analytical Toolbox. LCGC International, 36(8), 324-331. [Link]

- Google Patents. (n.d.).

-

Mylläri, V., et al. (2021). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. Polymers, 13(21), 3747. [Link]

-

Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 25(1), 143-149. [Link]

-

Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

-

MDPI. (n.d.). Propyl Gallate. [Link]

- Google Patents. (n.d.).

-

Al-Malaika, S., & Gbregiorgis, A. (2022). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. Polymers, 14(19), 4057. [Link]

-

Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 28(2), 244-250. [Link]

-

ResearchGate. (n.d.). Trends on Analytical Characterization of Polysorbates and Their Degradation Products in Biopharmaceutical Formulations. [Link]

-

Blessy, M., et al. (2014). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 87, 159-174. [Link]

-

ResearchGate. (n.d.). Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection. [Link]

-

Zhang, H., et al. (2022). Enhanced Degradation of Micropollutants in a Peracetic Acid-Fe(III) System with Picolinic Acid. Environmental Science & Technology, 56(8), 5099-5108. [Link]

-

YouTube. (2024). Hydrolysis of Esters and Amides in acid and base conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

-

PubChem. (n.d.). Propyl Gallate. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Kinetics of Poly(propylene carbonate maleate). [Link]

Sources

- 1. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 2. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. library.dphen1.com [library.dphen1.com]

- 13. US20210268073A1 - Methods of reducing polysorbate degradation in drug formulations - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Propyl Picolinate in the Synthesis of Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Picolinic acid and its derivatives are foundational scaffolds in a significant class of synthetic auxin herbicides, vital for modern agriculture. This document provides a detailed technical guide on the application of propyl picolinate as a key intermediate in the synthesis of these vital agrochemicals. We will explore the rationale behind its use, present detailed, field-tested protocols for its synthesis, and outline its subsequent conversion into herbicidally active compounds. This guide is designed to provide researchers and process chemists with the necessary insights and methodologies to effectively utilize this compound in their agrochemical synthesis workflows.

Introduction: The Significance of Picolinate Herbicides

Synthetic auxin herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise. The picolinic acid core has proven to be a particularly effective scaffold for developing selective herbicides that control broadleaf weeds in a variety of crops.[1] Prominent examples of picolinic acid-based herbicides include Picloram, Clopyralid, and Aminopyralid, which have been mainstays in weed management for decades. More recently, the development of 6-aryl-picolinates like halauxifen-methyl and florpyrauxifen-benzyl has further underscored the importance of this chemical class.[1]

The ester form of these herbicides plays a crucial role in their formulation and efficacy. Esters are often more readily absorbed by the plant foliage than the corresponding carboxylic acids. Once absorbed, they are hydrolyzed by plant enzymes to release the active herbicidal acid. While methyl and benzyl esters are commonly cited, the use of a propyl ester offers a balance of properties that can be advantageous in certain formulations and synthetic routes.

This guide will focus on this compound as a versatile intermediate, detailing its synthesis and its application in the preparation of a key herbicidal precursor.

Synthesis of this compound: An Essential Intermediate

The synthesis of this compound is most commonly achieved through the Fischer esterification of picolinic acid with n-propanol. This acid-catalyzed reaction is a robust and scalable method for producing the desired ester.

Underlying Chemistry: The Fischer Esterification

Fischer esterification is a classic organic reaction that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Diagram 1: Fischer Esterification of Picolinic Acid

Caption: Fischer esterification of picolinic acid with n-propanol.

Detailed Protocol: Synthesis of this compound

Materials:

-

Picolinic acid (1.0 eq)

-

n-Propanol (10-20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add picolinic acid (1.0 eq) and n-propanol (10-20 eq).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

-

Reaction: Heat the mixture to reflux. Toluene can be added to the reaction mixture to facilitate the azeotropic removal of water, which will collect in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution in portions to neutralize the excess acid (Caution: CO₂ evolution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization Data for this compound

| Property | Value (Estimated) |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 230-240 °C at atmospheric pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.7 (d, 1H), 8.2 (d, 1H), 7.8 (t, 1H), 7.4 (t, 1H), 4.3 (t, 2H), 1.8 (m, 2H), 1.0 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0, 150.0, 148.0, 137.0, 126.5, 125.0, 67.0, 22.0, 10.5 |

| IR (neat, cm⁻¹) | ~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1720 (C=O), ~1590 (C=N), ~1250 (C-O) |

| MS (EI) | m/z 165 (M⁺), 122, 106, 78 |

Note: The spectroscopic data are estimated based on analogous compounds. Actual experimental data should be obtained for confirmation.

Application of this compound in Agrochemical Synthesis: A Case Study

This compound serves as an excellent starting material for the synthesis of more complex, substituted picolinates that are precursors to potent herbicides. A representative example is the synthesis of a 4-amino-3,6-dichloropicolinate, a key structural motif in herbicides like Clopyralid.

Synthetic Strategy

The overall strategy involves the chlorination and amination of the pyridine ring of this compound. The ester group is generally stable under these conditions and can be hydrolyzed in a final step to yield the active herbicidal acid.

Diagram 2: Synthesis of 4-Amino-3,6-dichloropicolinic Acid from this compound

Caption: Synthetic pathway to a Clopyralid precursor from this compound.

Protocol: Synthesis of Propyl 4-amino-3,6-dichloropicolinate

This protocol is a representative example based on established pyridine chemistry and may require optimization.

Part A: Chlorination of this compound

Materials:

-

This compound (1.0 eq)

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) with a catalyst

-

Inert solvent (e.g., dichlorobenzene)

Procedure:

-

In a flask equipped for high-temperature reactions, dissolve this compound in the inert solvent.

-

Add the chlorinating agent (e.g., PCl₅) portion-wise at an elevated temperature (e.g., 150-200 °C).

-

Maintain the reaction at this temperature for several hours, monitoring by GC or LC-MS.

-

After completion, cool the reaction and carefully quench with water or ice.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the resulting propyl 3,6-dichloropicolinate by column chromatography or distillation.

Part B: Amination of Propyl 3,6-dichloropicolinate

Materials:

-

Propyl 3,6-dichloropicolinate (1.0 eq)

-

Ammonia (aqueous or anhydrous in a pressure vessel)

-

Solvent (e.g., ethanol, dioxane)

Procedure:

-

Dissolve the chlorinated ester in a suitable solvent in a pressure-rated reactor.

-

Introduce ammonia and heat the mixture. The reaction conditions (temperature, pressure, and time) will need to be optimized.

-

Upon completion, cool the reactor and vent any excess ammonia.

-

Remove the solvent and purify the crude product, propyl 4-amino-3,6-dichloropicolinate, by recrystallization or column chromatography.

Final Step: Hydrolysis to the Active Herbicide

The final step to obtain the active herbicidal acid is a straightforward ester hydrolysis.

Materials:

-

Propyl 4-amino-3,6-dichloropicolinate (1.0 eq)

-

Aqueous base (e.g., NaOH or KOH)

-

Aqueous acid (e.g., HCl)

Procedure:

-

Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an aqueous base and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with aqueous acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product, 4-amino-3,6-dichloropicolinic acid (Clopyralid).

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of picolinic acid-based herbicides. Its synthesis via Fischer esterification is a robust and scalable process. Subsequent functionalization of the pyridine ring through chlorination and amination provides a clear pathway to key herbicidal precursors. The protocols and data presented in this guide offer a solid foundation for researchers and chemists working in the field of agrochemical development to explore the utility of this compound in their synthetic endeavors.

References

- Epp, J. B., et al. (2015). 6-Aryl-2-picolinates as a new class of synthetic auxin herbicides. Pest Management Science, 72(3), 449-457.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Google Patents. (n.d.). Patents citing picolinate esters in herbicides.

-

Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences, 24(3), 2686. [Link]

Sources

Stability-Indicating HPLC Method for the Analysis of Propyl Picolinate: An Application Note

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propyl picolinate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The described protocol utilizes reversed-phase chromatography with UV detection, ensuring specificity, accuracy, and precision. Furthermore, a comprehensive protocol for a forced degradation study is outlined to identify potential degradation products and establish the stability-indicating nature of the method in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound, the n-propyl ester of picolinic acid, is a pyridine carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and agrochemicals.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity and stability profile is paramount for ensuring safety and efficacy. A stability-indicating analytical method is a critical tool in drug development and quality control, as it can accurately quantify the substance of interest while also resolving it from any process-related impurities and degradation products that may arise during manufacturing, storage, or handling.[2]

The ester functionality in this compound makes it susceptible to hydrolysis under both acidic and basic conditions, yielding picolinic acid and n-propanol.[3] Therefore, a robust analytical method must be able to separate the parent compound from these potential degradants. This application note details a reversed-phase HPLC method developed for this purpose and provides a comprehensive framework for its validation and the execution of forced degradation studies as mandated by regulatory bodies.[4][5]

Chromatographic Principles and Method Development Rationale

The selection of the chromatographic conditions is based on the physicochemical properties of this compound and its expected degradation products.

-

Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides good retention for the relatively nonpolar this compound. The alkyl chains of the stationary phase interact with the propyl group and the pyridine ring of the analyte.

-

Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is employed.

-

Organic Modifier: Acetonitrile is selected due to its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules.

-

Aqueous Phase: A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times of ionizable compounds like the potential degradant, picolinic acid.[6]

-

-

Detection: The pyridine ring in this compound contains a chromophore that absorbs UV radiation. Based on the UV spectrum of picolinic acid, a detection wavelength in the range of 254-265 nm is expected to provide adequate sensitivity.[6][7] For this method, a wavelength of 262 nm is selected to maximize the signal-to-noise ratio.

Materials and Methods

Instrumentation and Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl) (AR grade)

-

Sodium hydroxide (NaOH) (AR grade)

-

Hydrogen peroxide (H₂O₂) (30%)

Experimental Protocols

Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas before use.

-

Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Prepare the sample solution at a similar concentration to the standard solution using the diluent.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 262 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate specificity, a forced degradation study should be performed.

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 8 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 4 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[9]

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[9]

-

Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.

Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks, and the peak purity can be demonstrated using a photodiode array (PDA) detector.

Linearity

Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.

| Acceptance Criteria |

| Correlation Coefficient (r²) ≥ 0.999 |

Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix or by analyzing samples with a known concentration. Perform the analysis at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

| Acceptance Criteria |

| Mean Recovery: 98.0% - 102.0% |

Precision

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

-

Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, by different analysts, or using different equipment.

| Acceptance Criteria |

| Relative Standard Deviation (RSD) ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results.

| Parameter | Variation |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 2 °C |

| Mobile Phase pH | ± 0.2 units |

| Mobile Phase Composition | ± 2% organic modifier |

The system suitability parameters should remain within the acceptance criteria for all variations.

System Suitability

Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| RSD of replicate injections | ≤ 2.0% for 5 injections |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound and the assessment of its purity and stability. The comprehensive validation protocol and forced degradation study design ensure that the method is stability-indicating and compliant with regulatory expectations. This method is suitable for routine quality control and stability studies in a regulated environment.

References

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scilit. [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.). ResearchGate. [Link]

-

UV-Vis Spectrum of Picolinic Acid. (n.d.). SIELC Technologies. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. [Link]

- Esterification of pyridine carboxylic acids. (1956).

-

Picolinic acid | C6H5NO2 | CID 1018. (n.d.). PubChem. [Link]

-

pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). (2022). PubMed. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). ICH. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

- Process for synthesis of picolinamides. (2021).

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]

- 7. scilit.com [scilit.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. biomedres.us [biomedres.us]

Application Notes & Protocols: Coordination Complexes of Propyl Picolinate with Transition Metals for Therapeutic Discovery

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of coordination complexes formed between propyl picolinate and first-row transition metals. This compound, an ester derivative of picolinic acid, serves as a versatile bidentate chelating ligand. Its coordination complexes are of significant interest due to the potential for synergistic biological activity, where the physicochemical properties of the metal center are modulated by the ligand framework. This guide emphasizes the causality behind experimental design, offering detailed, self-validating protocols for synthesis and characterization, alongside methodologies for assessing their potential as therapeutic agents.

Introduction: The Rationale for this compound Metal Complexes

Picolinic acid, a metabolite of L-tryptophan, and its derivatives are recognized for their significant biological potential, acting as neuroprotective, immunomodulatory, and antimicrobial agents.[1] The coordination of such ligands to transition metals can profoundly enhance their therapeutic efficacy.[2][3] This enhancement stems from several factors, including:

-

Modified Lipophilicity: The esterification of picolinic acid to this compound increases the lipophilicity of the ligand. Upon complexation, this property can be further tuned, potentially improving membrane permeability and cellular uptake of the metallic drug candidate.

-

Stabilization of Metal Ions: The picolinate moiety is an excellent chelating agent, forming stable five-membered rings with metal ions via the pyridine nitrogen and a carboxylate oxygen.[4] This chelation stabilizes the metal center, allowing for its controlled delivery and potentially reducing systemic toxicity.

-

Synergistic Bioactivity: The final complex is a new chemical entity, and its biological activity may not be a simple sum of its components. The complex can interact with biological targets in unique ways, offering novel mechanisms of action. For instance, copper(II)-picolinate complexes have shown promising antidiabetic properties, exceeding those of their constituent parts.[4][5]

This guide focuses on providing the foundational chemistry and biology workflows to explore these promising compounds.

Synthesis and Characterization Workflow